Synthetic Efficiency: Superior Yield in Cyclocondensation with Triethylorthoacetate
In a patented synthetic procedure, 2-Methyl-4-nitro-1,3-benzoxazole is synthesized from 2-amino-3-nitrophenol and triethylorthoacetate with a reported yield of 95% and an HPLC purity of 98.1% . This high yield and purity in a single-step cyclocondensation provide a quantifiable advantage in terms of atom economy and reduced purification burden compared to multi-step syntheses often required for other regioisomers or functionalized benzoxazoles.
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | Yield: 95%; HPLC Purity: 98.1% (retention time 1.86 min) |
| Comparator Or Baseline | Comparator: Typical yields for similar benzoxazole syntheses often range from 60-80%. For instance, the synthesis of 2-methyl-5-nitrobenzoxazole and 2-methyl-6-nitrobenzoxazole often requires multiple steps or specialized conditions, with yields not exceeding 85% in reported literature. |
| Quantified Difference | Yield advantage of 15-35 percentage points over typical multi-step syntheses; Purity >98%. |
| Conditions | Reaction of 2-amino-3-nitrophenol (40.0 mmol) with triethylorthoacetate (160.0 mmol) at 100°C for 12 h, followed by filtration and hexane wash. |
Why This Matters
A 95% yield with >98% purity directly translates to lower cost per gram of final product and reduces the need for extensive purification, making this compound a more economical and efficient starting material for large-scale or high-throughput synthesis campaigns.
